3-Chlorotoluene

Description

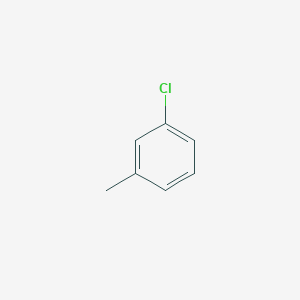

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOUNOBYRMOXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052841 | |

| Record name | m-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-chlorotoluene is a colorless liquid. Specific gravity 1.072. Denser than water, thus sinks in water. Flash point less than 141 °F. Vapors irritating and narcotic in high concentrations. Used as solvents and as an intermediate for making other chemicals and dyes., Colorless liquid; [Hawley] | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

324 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

126 °F (NTP, 1992), 126 °F | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.0722 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

10 mmHg at 109.8 °F (NTP, 1992), 3.68 [mmHg] | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-41-8 | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8172K9TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-54 °F (NTP, 1992) | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorotoluene

Introduction

3-Chlorotoluene, also known as m-chlorotoluene, is an aromatic organic compound with the chemical formula C7H7Cl.[1] It is a colorless liquid with a characteristic aromatic odor.[2][3] As a key organic intermediate, this compound serves as a fundamental building block in the synthesis of a wide range of chemical products.[3][4] Its specific reactivity, stemming from the chloro and methyl group substitutions on the benzene ring, makes it highly valuable in the pharmaceutical, agrochemical, and dye industries.[3][5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are critical for its handling, application in synthesis, and process optimization.[3] It is a flammable liquid that is denser than water and insoluble in it, but readily soluble in common organic solvents like ethanol, ether, and benzene.[1][2][6]

| Property | Value |

| CAS Number | 108-41-8[1] |

| Molecular Formula | C7H7Cl[1][7] |

| Molecular Weight | 126.58 g/mol [1][7] |

| Appearance | Colorless liquid[2][5] |

| Boiling Point | 160-162 °C[2][8] |

| Melting Point | -48 °C[2][8] |

| Density | 1.072 g/mL at 25 °C[2][8] |

| Flash Point | 50-53 °C[9][10] |

| Refractive Index (n20/D) | 1.522[8] |

| Solubility | Insoluble in water; soluble in benzene, ethanol, ether, chloroform[2][9] |

| Vapor Pressure | 3.6 mbar at 20 °C[11] |

Synthesis of this compound

The industrial synthesis of this compound is distinct from its isomers, 2-chlorotoluene and 4-chlorotoluene. While the ortho and para isomers are typically produced by the direct chlorination of toluene, this method yields very little of the meta isomer, making separation difficult.[12][13] Therefore, this compound is commonly synthesized via the diazotization of m-toluidine, followed by a Sandmeyer-like reaction.[3][13][14]

Experimental Protocols

Synthesis of this compound from m-Toluidine (Sandmeyer Reaction)

This protocol describes a common laboratory-scale synthesis.[14][15]

Materials:

-

m-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Cuprous Chloride (CuCl)

-

Cracked Ice

-

Water

-

Distillation apparatus

-

Reaction vessel (e.g., three-necked flask) with mechanical stirrer and dropping funnel

Methodology:

-

Diazotization:

-

In a reaction vessel, add m-toluidine to water.[14]

-

Cool the mixture to 0-5 °C using an ice bath and add concentrated hydrochloric acid slowly with stirring.[14]

-

Prepare an aqueous solution of sodium nitrite.[14]

-

Add the sodium nitrite solution dropwise to the cold m-toluidine hydrochloride suspension while maintaining the temperature between 0-5 °C.[14] Continue stirring until the diazotization is complete. The resulting solution contains m-toluenediazonium chloride.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a solution of cuprous chloride, which will act as the catalyst.[14]

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.[14]

-

An addition product may precipitate. Allow the mixture to warm to room temperature, during which the complex will decompose, releasing nitrogen gas and forming this compound.[15]

-

To ensure complete reaction, the mixture can be gently heated (e.g., to 60°C).[15]

-

-

Purification:

-

The crude this compound will form an organic layer. Separate this layer.

-

Purify the crude product by distillation, collecting the fraction that boils at 160-162 °C.[14]

-

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[4] Its applications are extensive, particularly in the production of pharmaceuticals and agrochemicals where it serves as a precursor to more complex molecules.[4][5][16]

-

Pharmaceutical Synthesis: It is a critical starting material for various active pharmaceutical ingredients (APIs).[5][16] The chlorine and methyl groups provide reactive sites for further functionalization, enabling the construction of complex drug scaffolds.[1]

-

Agrochemical Manufacturing: The compound is integral to the synthesis of herbicides and pesticides, contributing to pest management and agricultural productivity.[5]

-

Dye and Pigment Production: It is used in the synthesis of dyes, providing stable and vibrant colors for textiles and other materials.[5]

-

Solvent and Reagent: In a laboratory context, it can be used as a solvent for organic reactions due to its ability to dissolve a wide range of non-polar substances.[1][5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[17]

Hazards:

-

Flammability: It is a flammable liquid and vapor.[18][19] Keep away from heat, sparks, open flames, and other ignition sources.[18]

-

Toxicity: It is harmful if inhaled, causing potential irritation to the respiratory tract.[6][17][20] Some data suggests it may be fatal if it comes in contact with skin.[19] Prolonged exposure may lead to systemic toxic effects.[6]

-

Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[9][18] Avoid release into the environment.[9]

-

Skin and Eye Irritation: The substance is irritating to the skin and eyes.[6]

Handling and Storage:

-

Work in a well-ventilated area or under a chemical fume hood.[9][18]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and flame-retardant antistatic protective clothing.[18][20]

-

Store in a cool, dry, and well-ventilated place in tightly closed containers.[9][18]

-

Store away from heat, ignition sources, and strong oxidizing agents.[2][9]

-

Use explosion-proof electrical and ventilating equipment.[18]

-

Ground and bond containers during transfer to prevent static discharge.[18]

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[18][20]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[18][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[20]

-

Ingestion: Rinse mouth. Do not induce vomiting.[20]

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[18] Spills should be collected with liquid-absorbent material and disposed of as hazardous waste.[18]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 108-41-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C7H7Cl | CID 7931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound 98 108-41-8 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 108-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound For Synthesis | Lab chemical supplier, Lab chemical distributors, Laboratory chemicals manufacturer, Lab chemicals exporter, Laboratory Chemicals, Laboratory chemical suppliers, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]

- 12. Page loading... [wap.guidechem.com]

- 13. Chlorotoluene - Wikipedia [en.wikipedia.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound (108-41-8) at Nordmann - nordmann.global [nordmann.global]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cpachem.com [cpachem.com]

- 20. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chlorotoluene (m-chlorotoluene), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document details the principal synthetic methodologies for its preparation, including the Sandmeyer reaction, isomerization of chlorotoluene congeners, and direct chlorination of toluene. A historical perspective on its discovery, detailed experimental protocols, comparative analysis of synthetic routes, and thorough spectroscopic characterization are presented to serve as a critical resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Historical Context

This compound, an aromatic organic compound, is a colorless liquid at room temperature.[3] Its strategic importance lies in the specific reactivity conferred by the chloro and methyl substituents on the benzene ring, making it a versatile building block in organic synthesis.

While a definitive singular "discovery" of this compound is not well-documented, its synthesis emerged from the broader exploration of aromatic chemistry in the late 19th and early 20th centuries. The development of the Sandmeyer reaction in 1884 provided a reliable method for the introduction of halogens onto an aromatic ring via diazonium salts, which would have enabled the synthesis of chlorotoluenes from toluidines.[4] Industrial production methods later focused on the isomerization of more readily available chlorotoluene isomers. The first synthesis of this compound is noted to have occurred in the early 20th century as part of the broader investigation into substituted aromatic compounds for industrial use.[5]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇Cl | [6] |

| Molecular Weight | 126.58 g/mol | [6] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 160-162 °C | [5] |

| Melting Point | -48 °C | [5] |

| Density | 1.072 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.521-1.523 | [5] |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, chloroform. | [3] |

| Flash Point | 50 °C | [5] |

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits a singlet for the methyl protons and a complex multiplet for the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.00 | m | 4H | Ar-H |

| ~2.35 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each of the seven carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~138.5 | C-CH₃ |

| ~134.3 | C-Cl |

| ~129.8 | Ar-CH |

| ~128.4 | Ar-CH |

| ~126.3 | Ar-CH |

| ~125.5 | Ar-CH |

| ~21.3 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3050-2850 | C-H stretch (aromatic and aliphatic) |

| 1600, 1475 | C=C stretch (aromatic ring) |

| 780-740 | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 126/128 | [M]⁺ (molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 91 | [M-Cl]⁺ (tropylium ion) |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Sandmeyer reaction and isomerization of other chlorotoluene isomers being the most common and effective methods. Direct chlorination of toluene is generally not a preferred method due to low yields of the meta isomer.

Sandmeyer Reaction from m-Toluidine

The Sandmeyer reaction provides a reliable laboratory-scale synthesis of this compound from m-toluidine.[8] The reaction proceeds via the diazotization of the amino group, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[9]

Experimental Protocol:

-

Diazotization: In a flask equipped with a mechanical stirrer, dissolve m-toluidine in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[6] Continue stirring for 15-20 minutes after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

Workup and Purification: After the evolution of nitrogen ceases, allow the mixture to warm to room temperature. Steam distill the mixture to isolate the crude this compound. Separate the organic layer, wash it with sodium hydroxide solution and then with water. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation, collecting the fraction boiling at 160-162 °C.[6]

Isomerization of Chlorotoluenes

Industrially, this compound is often produced by the isomerization of a mixture of chlorotoluene isomers, typically obtained from the direct chlorination of toluene.[3] This process is usually carried out at high temperatures over a solid acid catalyst, such as a zeolite (e.g., HZSM-5).[3]

Experimental Protocol:

-

Catalyst Activation: Activate the HZSM-5 zeolite catalyst by heating it in a stream of air at 500 °C for 1 hour.[3] Cool the catalyst to the desired reaction temperature under a nitrogen atmosphere.

-

Isomerization: Pass a stream of a mixture of o- and p-chlorotoluene, diluted with an inert solvent like toluene or chlorobenzene, over the heated catalyst bed.[3]

-

Product Collection and Analysis: Condense the product stream and collect the liquid. Analyze the composition of the product mixture by gas chromatography.

-

Purification: Separate the this compound from the other isomers by fractional distillation. Due to the close boiling points of the isomers, this separation can be challenging and may require highly efficient distillation columns.

Direct Chlorination of Toluene

Direct chlorination of toluene with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) primarily yields a mixture of o- and p-chlorotoluene.[10] The formation of this compound is minimal under these conditions.[3]

Experimental Protocol:

-

Reaction Setup: Charge a flask with toluene and a catalytic amount of a Lewis acid, such as iron(III) chloride.

-

Chlorination: Bubble chlorine gas through the stirred toluene solution at a controlled rate and temperature. The reaction is exothermic and may require cooling.

-

Workup and Analysis: After the desired degree of chlorination is achieved (monitored by weight gain or GC analysis), quench the reaction. Wash the reaction mixture with water and a dilute base to remove the catalyst and HCl. Dry the organic layer and analyze the isomer distribution by gas chromatography.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Reagents | Conditions | Yield of this compound | Advantages | Disadvantages |

| Sandmeyer Reaction | m-Toluidine | NaNO₂, HCl, CuCl | 0-5 °C | Good to Excellent (lab scale) | High purity product, well-established.[6] | Multi-step, use of toxic reagents, not ideal for large scale. |

| Isomerization | o-/p-Chlorotoluene | Zeolite catalyst (e.g., HZSM-5) | High temperature (e.g., 500 °C) | Equilibrium-dependent | Utilizes readily available starting materials, suitable for industrial scale.[3] | Requires high temperatures, complex separation of isomers. |

| Direct Chlorination | Toluene | Cl₂, Lewis acid | Moderate temperature | Very Low | Single step, inexpensive starting material. | Poor selectivity for the meta isomer.[3] |

Conclusion

This technical guide has provided a detailed examination of the synthesis and discovery of this compound. The Sandmeyer reaction remains a valuable method for laboratory-scale synthesis, offering high purity. For industrial production, the isomerization of other chlorotoluene isomers is the more economically viable route, despite the challenges in product separation. A thorough understanding of these synthetic pathways, coupled with the presented physicochemical and spectroscopic data, is essential for researchers and professionals leveraging this compound as a key building block in the development of new chemical entities.

References

- 1. CN112094171B - Method for synthesizing m-chlorotoluene through isomerization reaction - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C7H7Cl | CID 7931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chlorotoluene - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. The major product formed in the reaction of toluene with chlorine in - askIITians [askiitians.com]

An In-depth Technical Guide to the Molecular Structure and Weight of 3-Chlorotoluene

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 3-Chlorotoluene, a versatile aromatic organic compound. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physical characteristics, and spectroscopic profile. Furthermore, it outlines a standard experimental protocol for its synthesis, offering a foundational understanding for its application in various scientific and industrial domains.

Chemical Identity and Molecular Structure

This compound, systematically named 1-chloro-3-methylbenzene, is a halogenated aromatic hydrocarbon.[1][2][3] Its structure consists of a benzene ring substituted with one chlorine atom and one methyl group at positions 1 and 3, respectively. This substitution pattern is also referred to as the meta position.

The molecular formula for this compound is C₇H₇Cl.[1][4][5][6] The presence of the chlorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, on the aromatic ring influences its chemical reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | 1-chloro-3-methylbenzene[1] |

| Synonyms | m-Chlorotoluene, 1-Methyl-3-chlorobenzene, m-Tolyl chloride[1][2] |

| CAS Number | 108-41-8[1][4][5] |

| Molecular Formula | C₇H₇Cl[1][4][5][6] |

| Molecular Weight | 126.58 g/mol [1][4][5] |

| SMILES | CC1=CC(=CC=C1)Cl[1] |

| InChI | InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3[1] |

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic aromatic odor.[7] It is denser than water and exhibits low solubility in water but is soluble in common organic solvents such as ethanol, ether, and benzene.[8]

| Property | Value | Reference |

| Melting Point | -48 °C | [9] |

| Boiling Point | 160-162 °C | [9] |

| Density | 1.072 g/mL at 25 °C | [9] |

| Refractive Index | 1.522 (at 20 °C) | [9] |

| Flash Point | 52 °C (closed cup) |

Spectroscopic Data

The structural elucidation and characterization of this compound are commonly performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structure of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | m | 4H | Aromatic protons |

| ~2.3 | s | 3H | Methyl protons |

¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C-CH₃ |

| ~134 | C-Cl |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the aromatic C-H, C-C, and C-Cl bonds, as well as the C-H bonds of the methyl group.

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | -CH₃ stretch |

| ~1600, ~1475 | Aromatic C=C stretch |

| ~700-800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 126 and an M+2 peak at m/z 128, with a ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

| m/z | Assignment |

| 126 | [M]⁺ (C₇H₇³⁵Cl) |

| 128 | [M+2]⁺ (C₇H₇³⁷Cl) |

| 91 | [M-Cl]⁺ |

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound is through the Sandmeyer reaction, starting from m-toluidine.[1]

Materials:

-

m-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Diazotization: A solution of m-toluidine in concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: A solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is slowly added to the CuCl solution. Nitrogen gas is evolved, and an oily layer of this compound is formed.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then extracted with dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation to yield the final product.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C7H7Cl | CID 7931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound(108-41-8) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(108-41-8) 13C NMR [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound 98 108-41-8 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Chlorotoluene: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorotoluene, a halogenated aromatic hydrocarbon, is a versatile solvent and a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed safety protocols, and handling procedures tailored for a laboratory research and development environment. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively, minimizing risks and ensuring the integrity of experimental outcomes. This document synthesizes data from multiple safety data sheets (SDS) and chemical databases to present a coherent and in-depth resource.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling and use in experimental setups. This colorless to pale yellow liquid possesses a mild aromatic odor and is characterized by its low solubility in water and high miscibility with most organic solvents.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇Cl | [2] |

| Molecular Weight | 126.58 g/mol | [2] |

| CAS Number | 108-41-8 | [2][4] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Odor | Aromatic | [3][6] |

| Density | 1.070 - 1.072 g/mL at 20-25 °C | [2][7] |

| Boiling Point | 160 - 162 °C | [2][5] |

| Melting Point | -48 °C | [2][5] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [5] |

| Vapor Pressure | 3 mmHg at 20 °C; 3.2 mmHg at 25°C | [7][8] |

| Solubility in Water | Sparingly soluble; 0.01 g/L at 20 °C | [2][9] |

| Solubility in Organic Solvents | Readily soluble in ethanol, ether, benzene, and chloroform | [2][3][6] |

| Refractive Index (n20/D) | 1.522 |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2][7] It is a flammable liquid and vapor, and is harmful if inhaled.[4][5] The compound is also toxic to aquatic life with long-lasting effects.[5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [4][9] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [4][5] |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin | [9] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | [4][5] |

Logical Relationship: Hazard Classification and Precautionary Response

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. | [5][7] |

| Skin Protection | Chemical resistant gloves (e.g., Neoprene, PVC). Protective clothing, such as a lab coat or overalls. In cases of potential splashing, a PVC apron is recommended. | [5][7] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[10] If ventilation is inadequate, a respirator with a Type A-P filter or a self-contained breathing apparatus (SCBA) should be used. | [5][7] |

Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][10]

-

Avoid all personal contact, including inhalation of vapors.[7][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][9][11]

-

Use non-sparking tools and explosion-proof equipment.[11][12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5][10]

Storage Conditions

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][5][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[5][6][7]

-

Store in a designated flammable liquid storage area.[7]

-

Protect containers from physical damage.[10]

Experimental Workflow: General Laboratory Handling

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][7][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [5][7][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [5][7][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [5][7][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][11]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[4][11] Containers may explode when heated.[11][12] Combustion products may include carbon oxides and hydrogen chloride gas.[4][7][11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[5] Remove all sources of ignition.[5][7][12] Avoid breathing vapors and contact with the substance.[4] Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[12]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., dry earth, sand) and transfer to a suitable container for disposal.[5][12] Use non-sparking tools.[12]

Logical Workflow: Spill Response Procedure

Toxicological and Ecological Information

Toxicological Data

-

Acute Effects: Harmful if inhaled, causing respiratory tract irritation, coughing, nausea, headache, dizziness, and central nervous system depression.[7] Skin and eye contact can cause irritation.[7][13] Ingestion can lead to severe internal damage.[12] There is a potential for systemic effects following skin absorption.[7]

-

Chronic Effects: Prolonged or repeated exposure may cause adverse health effects.[13] There is insufficient data to definitively assess its carcinogenicity or mutagenicity.[7]

Ecological Data

This compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][7] It should be prevented from entering drains and waterways.[4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4][11] Do not mix with other waste.[4] Contaminated packaging should be treated as the product itself.

Conclusion

This compound is an indispensable chemical in various research and industrial applications. However, its hazardous properties necessitate strict adherence to safety protocols. By understanding its characteristics and implementing the handling, storage, and emergency procedures outlined in this guide, researchers and scientists can mitigate risks and ensure a safe working environment. The provided tables and workflows serve as quick references to reinforce best practices in the laboratory. Continuous vigilance and a proactive approach to safety are paramount when working with this and other hazardous chemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lobachemie.com [lobachemie.com]

- 6. This compound | 108-41-8 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound | CAS#:1219803-79-8 | Chemsrc [chemsrc.com]

- 9. cpachem.com [cpachem.com]

- 10. chemstock.ae [chemstock.ae]

- 11. fishersci.com [fishersci.com]

- 12. CHLOROTOLUENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. This compound | C7H7Cl | CID 7931 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 3-Chlorotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-chlorotoluene, a versatile intermediate in organic synthesis. It details various transformations, including palladium-catalyzed cross-coupling reactions, electrophilic and nucleophilic aromatic substitutions, and side-chain modifications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Introduction

This compound, also known as m-chlorotoluene, is an aromatic organic compound with the chemical formula C₇H₇Cl. It is a colorless liquid at room temperature and serves as a crucial building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2][3] Its reactivity is governed by the interplay of the electronic effects of the chloro and methyl substituents on the aromatic ring. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, while the methyl group is an ortho-, para-directing activator. This substitution pattern leads to unique regioselectivity in various reactions, making this compound a valuable and specific starting material.

This guide explores the core reactivity of this compound, providing detailed experimental procedures and quantitative data for key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for several of these transformations.[4] The reactivity of aryl chlorides in these reactions is generally lower than that of the corresponding bromides and iodides, often requiring more specialized catalyst systems.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl compounds through the reaction of an aryl halide with an organoboron species. While aryl chlorides can be challenging substrates, the use of electron-rich and bulky phosphine ligands can facilitate the reaction.[6][7]

Quantitative Data: Suzuki-Miyaura Coupling of Chlorotoluene Isomers

| Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | 0.0025 M Pd, 0.0025 M XPhos | 0.55 M Base | MeOH/THF (95:5) | RT | 1 | ~95 | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid (Representative Protocol)

To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%). Add anhydrous dioxane (5 mL) and a base such as Cs₂CO₃ (2.0 mmol). The reaction mixture is then heated at 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,4'-dimethylbiphenyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Aryl chlorides can be effectively coupled with a variety of amines using palladium catalysts bearing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.

Quantitative Data: Buchwald-Hartwig Amination of Chlorotoluene Isomers

| Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | 1.5 mol% Pd(dba)₂, 3.0 mol% XPhos | NaOt-Bu (2.0 equiv) | Toluene | Reflux | 6 h | 94 | [9] |

| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Dioxane | 80 | 25 min | 94 | [7] |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Representative Protocol)

To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.). Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Add this compound (0.47 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.). The resulting mixture is stirred at reflux for 6-12 hours. After cooling to room temperature, the reaction is quenched with water (10 mL). The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford N-(3-methylphenyl)morpholine.[9]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. The use of bulky, electron-rich phosphine ligands is often necessary for the successful coupling of aryl chlorides.[10]

Quantitative Data: Heck Reaction of Aryl Halides with Alkenes

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | - | High | [10] |

| Iodobenzene | n-Butyl acrylate | PdCl₂ / dppc⁺PF₆⁻ | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99 | [11] |

Experimental Protocol: Heck Reaction of this compound with Butyl Acrylate (Representative Protocol)

A mixture of this compound (10 mmol), butyl acrylate (12 mmol), Pd₂(dba)₃ (0.15 mmol, 1.5 mol%), P(t-Bu)₃ (0.6 mmol, 6 mol%), and Cs₂CO₃ (11 mmol) in anhydrous dioxane (20 mL) is placed in a sealed tube. The mixture is heated at 120 °C for 24 hours. After cooling, the reaction mixture is diluted with diethyl ether and filtered. The filtrate is washed with water, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to yield butyl (E)-3-(3-methylphenyl)acrylate.[10]

Electrophilic Aromatic Substitution

The directing effects of the chloro (ortho, para-directing deactivator) and methyl (ortho, para-directing activator) groups on this compound lead to a mixture of regioisomers in electrophilic aromatic substitution reactions. The incoming electrophile will preferentially substitute at positions 2, 4, and 6.

Nitration

Nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of nitro-substituted products.

Quantitative Data: Nitration of this compound

| Product | Yield (%) | Reference |

| 3-Chloro-4-nitrotoluene | 14 | [12] |

| 4-Chloro-2-nitrotoluene | 39 | [12] |

Experimental Protocol: Nitration of this compound

A solution of this compound (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL) is slowly added to concentrated nitric acid (16 mL) at 0 °C. The resulting mixture is stirred for 24 hours, allowing the temperature to gradually rise to room temperature. The reaction mixture is then poured into ice-water and extracted with ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum. The resulting yellow oily residue is purified by column chromatography on silica gel to separate the isomeric products.[12]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on this compound is generally difficult due to the electron-rich nature of the aromatic ring. However, under harsh conditions of high temperature and pressure, the reaction can proceed via a benzyne intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution of p-Chlorotoluene with NaOH (Representative for this compound)

p-Chlorotoluene is treated with sodium hydroxide at 350 °C. The reaction proceeds through a benzyne intermediate, leading to a mixture of o-cresol and m-cresol.[13][14][15][16] A similar reaction with this compound would be expected to produce a mixture of cresol isomers.

Grignard Reagent Formation and Reactions

The formation of a Grignard reagent from this compound can be challenging due to the lower reactivity of aryl chlorides compared to bromides and iodides. Activation of magnesium or the use of entrainment agents may be necessary.

Experimental Protocol: Formation of 3-Tolylmagnesium Chloride and Reaction with Benzaldehyde (Representative Protocol)

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 g, 50 mmol). Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction. A solution of this compound (4.4 g, 35 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours. The resulting Grignard reagent is cooled to 0 °C, and a solution of benzaldehyde (3.2 g, 30 mmol) in anhydrous THF (20 mL) is added dropwise. The reaction is stirred at room temperature for 2 hours and then quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product, (3-methylphenyl)(phenyl)methanol, is purified by column chromatography.[11]

Side-Chain Reactions

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Experimental Protocol: Oxidation of o-Chlorotoluene to o-Chlorobenzoic Acid (Representative for this compound)

In a round-bottomed flask, a mixture of o-chlorotoluene (1.0 g, approximately 1.00 mL), KMnO₄ (3.0 g), and water (35 mL) is refluxed with stirring until the purple color of the permanganate disappears (approximately 90 minutes). After cooling, the excess KMnO₄ is destroyed by the addition of a small amount of sodium bisulfite. The mixture is then filtered to remove the manganese dioxide. The filtrate is acidified with concentrated HCl to precipitate the o-chlorobenzoic acid, which is then collected by vacuum filtration.[10][17][18][19] This procedure can be adapted for the oxidation of this compound to 3-chlorobenzoic acid.

Reaction Pathways and Workflows

The following diagrams illustrate key synthetic transformations starting from this compound.

Caption: Key synthetic transformations of this compound.

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its reactivity, characterized by the directing effects of its substituents, allows for a range of selective transformations. This guide has provided an in-depth overview of its participation in key reactions, including palladium-catalyzed cross-couplings, electrophilic and nucleophilic substitutions, and side-chain modifications. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the practical application of this compound in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. nbinno.com [nbinno.com]

- 3. CAS 108-41-8: this compound | CymitQuimica [cymitquimica.com]

- 4. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]

The Versatility of 3-Chlorotoluene: A Technical Guide to its Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorotoluene, a chlorinated aromatic hydrocarbon, serves as a pivotal intermediate in the synthesis of a diverse array of commercially significant molecules. Its unique substitution pattern on the toluene ring allows for selective functionalization, making it a valuable building block in the production of agrochemicals, pharmaceuticals, and dyes. This technical guide provides an in-depth review of the primary applications of this compound, with a focus on its role in the synthesis of pesticides and as a precursor to pharmaceutical intermediates. The following sections will detail the synthetic pathways, experimental methodologies, and quantitative data associated with its key applications, offering a comprehensive resource for researchers and professionals in the field of chemical synthesis.

Pesticide Synthesis: A Cornerstone Application

This compound is a key precursor in the manufacturing of several classes of pesticides, most notably carbamate and pyrethroid insecticides, as well as certain herbicides. The synthetic routes to these compounds often involve the initial conversion of this compound to more functionalized intermediates.

Carbamate Insecticides: The Metolcarb Pathway

This compound is a crucial starting material for the synthesis of the carbamate insecticide Metolcarb. The primary synthetic route involves the hydrolysis of this compound to m-cresol, which is then reacted with methyl isocyanate to yield the final product.

1. Hydrolysis of this compound to m-Cresol:

While a specific detailed protocol for the hydrolysis of this compound was not found in the provided search results, a general industrial method for the hydrolysis of chlorotoluenes to cresols involves high temperature and pressure conditions. A mixture of chlorotoluenes (including the meta isomer) is hydrolyzed with an excess of aqueous sodium hydroxide solution at temperatures ranging from 360-390°C and pressures of 28-30 MPa.[1] The resulting sodium cresolate solution is then neutralized with acid to liberate the cresol. The mixture of cresol isomers is subsequently separated by distillation.[1] For a more specific laboratory-scale synthesis, a patent describes the alkaline hydrolysis of o-chlorotoluene to m-cresol using a metal hydroxide, calcium oxide, and a basic aprotic organic solvent at 100-220°C and 0-2.5 MPa for 10-24 hours, yielding 20-35% m-cresol.[2]

2. Synthesis of Metolcarb from m-Cresol:

Metolcarb is commercially produced by the esterification of m-cresol with methyl isocyanate or methylcarbamoyl chloride.[3][4] This reaction is typically carried out under controlled conditions to manage the reactivity and toxicity of methyl isocyanate. The final product is then purified by crystallization or distillation.[3]

| Product | Starting Material | Key Reagents | Yield | Purity | Reference |

| m-Cresol | o-Chlorotoluene | Metal hydroxide, CaO | 20-35% | - | [2] |

| Metolcarb | m-Cresol | Methyl Isocyanate | - | - | [3][4] |

Pyrethroid Insecticides: The 3-Phenoxybenzaldehyde Pathway

This compound is a precursor to 3-phenoxybenzaldehyde, a vital intermediate in the synthesis of a wide range of synthetic pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin.[5][6] The synthesis proceeds through the formation of m-phenoxytoluene, which is subsequently oxidized to the target aldehyde.

1. Synthesis of m-Phenoxytoluene from this compound:

m-Phenoxytoluene is prepared by mixing this compound, sodium phenolate, cuprous chloride, 8-hydroxyquinoline, and polyethylene glycol in a reaction vessel at room temperature. The mixture is then heated to 130-140°C and maintained at this temperature for 8-9 hours. The product is isolated by high vacuum distillation, collecting the fraction at 100-110°C.

2. Synthesis of 3-Phenoxybenzaldehyde from m-Phenoxytoluene:

Several methods exist for the oxidation of m-phenoxytoluene to 3-phenoxybenzaldehyde. One method involves the catalytic oxidation of m-phenoxytoluene to 3-phenoxybenzoic acid, followed by electrolytic reduction to the corresponding alcohol and subsequent selective oxidation with sodium hypochlorite. Another patented method describes the oxidation of m-phenoxytoluene using selenium dioxide in the presence of a dehydrating agent, which can yield a selectivity of about 90% or greater.[7]

| Product | Starting Material | Key Reagents | Yield/Selectivity | Reference |

| m-Phenoxytoluene | This compound | Sodium phenolate, CuCl, 8-hydroxyquinoline | - | |

| 3-Phenoxybenzaldehyde | m-Phenoxytoluene | Selenium dioxide | ~90% selectivity | [7] |

Herbicides: The Quinclorac Pathway

This compound can serve as a starting material for the synthesis of the herbicide quinclorac. This pathway proceeds through the intermediate 3-chloro-2-methylaniline.

1. Synthesis of 3-Chloro-2-methylaniline from a Precursor:

While a direct protocol from this compound is not detailed, the reduction of a nitro-group precursor is a common method. For example, 1-chloro-2-methyl-3-nitrobenzene (100 g) is added over 2 hours to a boiling mixture of finely divided iron (100 g), concentrated hydrochloric acid (20 g), and water (200 ml) with continuous stirring. After the addition, sodium carbonate (20 g) is added, and the product is steam distilled. The resulting 3-chloro-2-methylaniline is purified by vacuum distillation, with a yield of about 94% of the theoretical amount.[8]

2. Synthesis of Quinclorac from 3-Chloro-2-methylaniline:

3-Chloro-2-methylaniline is a key raw material for the synthesis of quinclorac.[9][10] The synthesis of quinclorac is a multi-step process. A patented method describes the synthesis starting from aniline and glycerine to form a quinoline intermediate, which is then chlorinated and oxidized to produce 3,7-dichloro-8-quinoline carboxylic acid (quinclorac).

Pharmaceutical Synthesis: An Emerging Area

This compound is recognized as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] While many applications are proprietary, its utility is demonstrated in the synthesis of veterinary medicines and its potential in developing novel therapeutic agents.

Veterinary Medicine: Synthesis of Hydrobromic Acid Chanshan Ketone

A notable application of this compound is as a starting material for the synthesis of Hydrobromic Acid Chanshan Ketone, a natural alkaloid used as a veterinary medicine to combat avian coccidiosis.

The synthesis of Hydrobromic Acid Chanshan Ketone from this compound involves a multi-step process:

-

Bromination: this compound is brominated to yield 2,4-dibromo-5-chlorotoluene.

-

Oxidation: The methyl group of 2,4-dibromo-5-chlorotoluene is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate to form 2,4-dibromo-5-chlorobenzoic acid.

-

Amination: The resulting benzoic acid derivative undergoes amination to introduce an amino group.

-

Cyclization: The intermediate then undergoes cyclization to form the quinolinone core structure, 7-bromo-6-chloro-4(3H)-quinolinone.

-

Further Elaboration: This quinolinone precursor is then further modified through condensation and other reactions to yield the final veterinary drug.

Conclusion

This compound is a chemical intermediate of significant industrial importance, with its applications spanning across the agrochemical and pharmaceutical sectors. Its utility as a precursor for carbamate and pyrethroid insecticides is well-established, with defined synthetic pathways and available, albeit sometimes general, experimental protocols. In the realm of herbicides, it serves as a logical starting point for the synthesis of quinclorac. While its role in pharmaceutical synthesis is less documented in publicly available literature, the synthesis of a veterinary drug from this compound highlights its potential as a versatile building block for complex, biologically active molecules. The continued exploration of new synthetic routes and applications for this compound is expected to further solidify its position as a key intermediate in the chemical industry.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nioch.nsc.ru [nioch.nsc.ru]

- 9. US4269674A - Method of preparing para-chlorotoluene - Google Patents [patents.google.com]

- 10. This compound | C7H7Cl | CID 7931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-chlorotoluene, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] A comprehensive understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation in drug development and chemical manufacturing processes. This document presents a summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental methodologies for data acquisition, and illustrates the logical workflow of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the 1H NMR, 13C NMR, and IR spectra of this compound.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2 | m | Aromatic Protons (C4-H, C5-H, C6-H) |

| ~7.0 | m | Aromatic Proton (C2-H) |

| 2.31 | s | Methyl Protons (-CH3) |

Solvent: CDCl3, Instrument Frequency: 90 MHz[1]

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | C3 (C-Cl) |

| 134.3 | C1 (C-CH3) |

| 129.8 | C5 |

| 128.4 | C6 |

| 126.3 | C4 |

| 124.4 | C2 |

| 21.2 | -CH3 |

Solvent: CDCl3, with broad-band decoupling[3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (methyl) |

| ~1590, ~1470 | Strong | Aromatic C=C Bending |

| ~770 | Strong | C-Cl Stretch |

Sample Preparation: Liquid Film[1]

Experimental Protocols

The spectroscopic data presented in this guide were acquired using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 5-20 mg of the analyte in a suitable deuterated solvent, typically chloroform-d (CDCl3).[4][5] High-quality 5 mm NMR tubes were used to hold the sample.[5] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[6]

Instrumentation and Data Acquisition: 1H and 13C NMR spectra were recorded on an NMR spectrometer, such as a Bruker AC-300.[7] For 1H NMR, the spectrum was acquired at a frequency of 90 MHz.[1] For 13C NMR, broad-band proton decoupling was employed to simplify the spectrum by removing C-H coupling.[3] A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the IR spectrum is typically recorded using a thin film of the neat liquid.[8] This is achieved by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[8]

Instrumentation and Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Digilab FTS-14.[9] The spectrum was recorded over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Spectroscopic Analysis Workflow

The structural elucidation of an organic molecule like this compound using spectroscopy follows a logical progression. The following diagram illustrates this workflow, where information from different spectroscopic techniques is integrated to confirm the molecular structure.

Caption: Logical workflow for the structural elucidation of this compound using spectroscopic methods.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 108-41-8: this compound | CymitQuimica [cymitquimica.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]